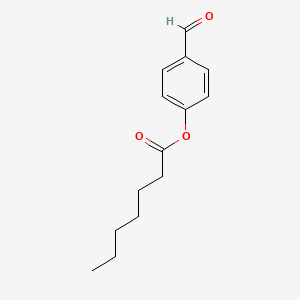

4-Formylphenyl heptanoate

Description

Thematic Context of Novel Organic Compounds in Contemporary Synthesis

The field of contemporary chemical synthesis is driven by the pursuit of novel organic compounds that possess unique structural features and functionalities. These compounds are the building blocks for creating advanced materials, pharmaceuticals, and other high-value chemicals. The design and synthesis of molecules with multiple, distinct functional groups, known as bifunctional or multifunctional compounds, are of particular interest. rsc.orgnih.govacs.orgacs.org This is because the different functional groups can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures and materials with tailored properties. rsc.orgnih.govacs.orgacs.org

Significance of Aromatic Aldehydes and Alkyl Esters as Core Structural Units

Aromatic aldehydes and alkyl esters are fundamental functional groups in organic chemistry, each contributing unique reactivity and physical properties to a molecule. acs.orgacs.orgncert.nic.in The aldehyde group, characterized by a formyl group (-CHO) attached to an aromatic ring, is a versatile precursor for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. acs.orgncert.nic.in The ester group (-COOR), on the other hand, is known for its role in the formation of polymers, its presence in natural products, and its utility as a protecting group in complex syntheses. organic-chemistry.orgmdpi.com The combination of these two functionalities within a single molecule, as seen in 4-Formylphenyl heptanoate (B1214049), creates a bifunctional platform with significant potential in organic synthesis and materials science.

Research Rationale for the Investigation of 4-Formylphenyl Heptanoate

The investigation into this compound is driven by the unique combination of its constituent parts: a reactive aldehyde and a long-chain alkyl ester attached to an aromatic core. This specific arrangement suggests potential applications in several areas. The long alkyl chain of the heptanoate group can influence the molecule's physical properties, such as solubility and melting point, and can play a role in the self-assembly and ordering of molecules, a key aspect in the development of liquid crystals. researchgate.nettcichemicals.comwikipedia.org The aldehyde group provides a reactive site for further chemical modifications, allowing for the incorporation of this molecule into larger, more complex structures. nih.govmdpi.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to fully characterize its chemical and physical properties. This includes determining its spectroscopic data, understanding its reactivity, and exploring its potential applications. A key area of interest is its potential as a precursor for liquid crystalline materials. researchgate.nettcichemicals.comnih.gov The rigid aromatic core combined with the flexible alkyl chain is a common motif in liquid crystal design. nih.gov By studying how the structure of this compound influences its physical properties, researchers can gain insights into the design principles for new materials with specific and desirable characteristics.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Appearance | Colorless oil |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 1352318-77-7 |

This data is compiled from available chemical databases and research articles.

Spectroscopic analysis provides further insight into the structure of the molecule. The ¹H NMR spectrum shows characteristic peaks for the aromatic protons, the aldehyde proton, and the protons of the heptanoate chain. engineering.org.cn The ¹³C NMR spectrum confirms the presence of the carbonyl carbons of the ester and aldehyde groups, as well as the carbons of the aromatic ring and the alkyl chain. engineering.org.cn

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzaldehyde (B117250) with heptanoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

An alternative synthetic route involves the oxidation of 4-(hydroxymethyl)phenyl heptanoate. This method, however, is less direct as it requires the prior synthesis of the corresponding alcohol.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification of this compound.

¹H NMR (CDCl₃, 600 MHz): δ 9.97 (s, 1H, CHO), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.26 (d, J = 8.3 Hz, 2H, Ar-H), 2.57 (t, J = 7.5 Hz, 2H, -CH₂-COO-), 1.72 (m, 2H, -CH₂-), 1.38 (m, 6H, -(CH₂)₃-), 0.92 (t, J = 6.8 Hz, 3H, -CH₃). engineering.org.cn

¹³C NMR (CDCl₃, 150 MHz): δ 190.84, 171.52, 155.48, 133.89, 131.13, 122.32, 34.32, 31.18, 28.79, 24.46, 22.25, 13.85. engineering.org.cn

High-Resolution Mass Spectrometry (HR-MS) (ESI): m/z calculated for C₁₃H₁₆O₃ [M+H]⁺: 221.1178; found: 221.1180. engineering.org.cn

Chemical Reactions and Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations. The aldehyde group can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol. The ester group can be hydrolyzed under acidic or basic conditions to yield 4-formylphenol and heptanoic acid.

Applications in Scientific Research

The unique structure of this compound makes it a valuable compound in several areas of scientific research.

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-5-6-14(16)17-13-9-7-12(11-15)8-10-13/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNIJVZLGPQFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl Heptanoate

Strategic Approaches to Phenyl Heptanoate (B1214049) Esterification

This strategy focuses on creating the ester linkage between a phenolic precursor and a heptanoyl group. The most common precursor for this route is 4-hydroxybenzaldehyde (B117250), where the aldehyde functionality is already in place.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of 4-Formylphenyl heptanoate, this would involve reacting 4-hydroxybenzaldehyde with heptanoic acid. This method, a variation of Fischer esterification, is reversible, and often requires the removal of water to drive the reaction to completion. Azeotropic distillation is a common technique used for this purpose. google.com

Transesterification is an alternative pathway where an existing ester reacts with an alcohol to form a new ester. For instance, methyl heptanoate could be reacted with 4-hydroxybenzaldehyde in the presence of an acid or base catalyst to yield this compound and methanol (B129727). The removal of the volatile methanol byproduct helps to shift the equilibrium towards the desired product.

Table 1: Comparison of Direct Esterification and Transesterification

| Feature | Direct Esterification | Transesterification |

|---|---|---|

| Reactants | 4-Hydroxybenzaldehyde + Heptanoic Acid | 4-Hydroxybenzaldehyde + Heptanoate Ester (e.g., Methyl Heptanoate) |

| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Acid or Base |

| Byproduct | Water | Alcohol (e.g., Methanol) |

| Driving Force | Removal of water | Removal of volatile alcohol |

A more efficient and generally higher-yielding method for esterifying phenols involves the use of more reactive carboxylic acid derivatives, such as acyl halides or anhydrides. The reaction of 4-hydroxybenzaldehyde with heptanoyl chloride is a robust method for synthesizing this compound. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, heptanoic anhydride (B1165640) can be used. This reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a strong acid. The Yamaguchi esterification is a specific example of a mixed-anhydride method that allows for mild synthesis conditions. organic-chemistry.org It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP. organic-chemistry.org

Regioselective Introduction of the Formyl Group onto the Phenyl Ring

This alternative strategy begins with phenyl heptanoate and focuses on introducing the formyl group at the 4-position (para-position) of the phenyl ring. The ester group is an ortho, para-directing group, but it is also deactivating, which can make electrophilic substitution more challenging than on a simple phenol (B47542) or anisole (B1667542) ring.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com This reagent is a relatively mild electrophile, making the reaction most effective for activated aromatic rings such as phenols and anilines. chemistrysteps.com While phenyl heptanoate is less activated than phenol, this reaction could potentially be used to introduce the formyl group, primarily at the para-position due to steric hindrance at the ortho-positions. The initial product is an iminium ion which is hydrolyzed during workup to yield the aldehyde. wikipedia.org

The Gattermann reaction provides another route for formylation, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgyoutube.com A modification by Adams, which is more commonly used due to safety concerns with HCN, generates HCN in situ from zinc cyanide and HCl. wikipedia.orgthermofisher.com This method is suitable for formylating phenols, phenolic ethers, and some heteroaromatic compounds. thermofisher.com A related reaction, the Gattermann-Koch reaction, uses carbon monoxide and HCl but is generally not applicable to phenolic substrates. wikipedia.org

Table 2: Electrophilic Formylation Methods for Phenyl Heptanoate

| Reaction | Reagents | Electrophile | Applicability Notes |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion (Vilsmeier reagent) wikipedia.org | Effective for electron-rich arenes; less reactive than Friedel-Crafts. chemistrysteps.com |

| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂, HCl) | Formimidoyl cation intermediate | Suitable for phenols and phenolic ethers. thermofisher.com |

An alternative to direct formylation is the oxidation of a precursor functional group already situated at the para-position of the phenyl heptanoate ring.

Oxidation of a Methyl Group: One could start with 4-methylphenyl heptanoate (prepared from p-cresol (B1678582) and a heptanoyl derivative) and oxidize the methyl group to an aldehyde. Various methods exist for this transformation, including using cobalt-based catalysts in the presence of oxygen. googleapis.com

Oxidation of a Hydroxymethyl Group: A primary alcohol can be selectively oxidized to an aldehyde. This would involve the synthesis of 4-(hydroxymethyl)phenyl heptanoate, followed by oxidation. A variety of reagents can achieve this, including mild oxidants like pyridinium (B92312) chlorochromate (PCC) or more modern catalytic systems such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst with a co-oxidant like sodium hypochlorite. google.com

Aldehydes can also be generated from other functional groups through hydrolysis or reduction.

Hydrolytic Conversions: This approach often involves the use of a protected aldehyde functional group, such as an acetal (B89532). A synthetic route could involve preparing 4-(dimethoxymethyl)phenyl heptanoate. The acetal group is stable under many reaction conditions but can be readily hydrolyzed to the aldehyde using aqueous acid. researchgate.netyoutube.comorganicchemistrytutor.comchemistrysteps.com The mechanism involves protonation of an acetal oxygen, followed by elimination to form a resonance-stabilized oxonium ion, which is then attacked by water. youtube.comchemistrysteps.com

Reductive Conversions: A formyl group can be formed by the partial reduction of a carboxylic acid derivative, such as an acyl chloride. For this route, one would need to prepare 4-(chloroformyl)phenyl heptanoate. The subsequent partial reduction to an aldehyde can be achieved via methods like the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline).

Convergent and Linear Synthetic Route Design for this compound

The synthesis of this compound is most efficiently approached via a convergent synthesis strategy. This approach involves the independent preparation of the two main structural components, the 4-formylphenyl group (derived from 4-hydroxybenzaldehyde) and the heptanoyl group (derived from heptanoic acid), which are then combined in a final step to form the target molecule. This is in contrast to a linear synthesis , where the molecule is assembled in a stepwise manner from a single starting material.

Linear Synthesis Approach (Hypothetical):

Convergent Synthesis Approach:

The most logical and widely practiced approach is the direct esterification of 4-hydroxybenzaldehyde with a heptanoic acid derivative. This single-step convergence is highly efficient.

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Description | Advantages for this compound Synthesis | Disadvantages for this compound Synthesis |

| Linear Synthesis | Step-by-step assembly from a single starting material. | - | Longer reaction sequences, lower overall yield, potential for more waste. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall yield, shorter overall reaction sequence, greater flexibility. ic.ac.uk | Not significant for this relatively simple molecule. |

Catalytic Systems in the Synthesis of this compound

The esterification reaction to form this compound is typically catalyzed to achieve reasonable reaction rates and yields. A variety of catalytic systems can be employed, ranging from traditional acid catalysts to more advanced enzymatic and heterogeneous catalysts.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective catalysts for Fischer-Speier esterification. They protonate the carbonyl oxygen of the heptanoic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde. However, these catalysts can be corrosive, difficult to separate from the reaction mixture, and can lead to side reactions, particularly at higher temperatures.

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfated zirconia have been investigated for esterification reactions. csic.es These catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the synthesis of this compound, a solid acid catalyst could provide a more environmentally friendly and economically viable process.

Enzymatic Catalysis: Lipases are enzymes that can catalyze the formation of ester bonds with high selectivity under mild reaction conditions. The use of an immobilized lipase, for instance, could enable the synthesis of this compound in a solvent-free system or in a green solvent, minimizing the environmental impact. rsc.org

Table 2: Overview of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, p-TSA | High activity, low cost. | Corrosive, difficult to separate, potential for side reactions. |

| Heterogeneous Solid Acid | Zeolites, Amberlyst-15, Sulfated Zirconia | Easy separation, recyclable, milder conditions. csic.es | Can have lower activity than homogeneous catalysts. |

| Enzymatic | Immobilized Lipases | High selectivity, mild conditions, environmentally friendly. rsc.org | Higher cost, potential for denaturation. |

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically investigated in yield enhancement studies include:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the reactants or product. The optimal temperature will depend on the catalyst and solvent system used.

Reactant Molar Ratio: Employing a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, likely heptanoic acid), can shift the reaction equilibrium towards the product side, thereby increasing the yield.

Catalyst Loading: The concentration of the catalyst can significantly influence the reaction rate. An optimal catalyst loading needs to be determined, as a very high loading may not lead to a proportional increase in the reaction rate and can increase costs and complicate purification.

Removal of Water: Esterification is a reversible reaction that produces water as a byproduct. The continuous removal of water, for instance by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent, is a common strategy to drive the reaction to completion and enhance the yield. rsc.org

Table 3: Hypothetical Data for Optimization of this compound Synthesis

| Entry | Molar Ratio (4-HBA:Hept-Ac) | Catalyst (p-TSA) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | 1 mol% | 80 | 8 | 65 |

| 2 | 1:1.2 | 1 mol% | 80 | 8 | 75 |

| 3 | 1:1.2 | 2 mol% | 80 | 6 | 82 |

| 4 | 1:1.2 | 2 mol% | 100 | 4 | 90 |

| 5 | 1:1.5 | 2 mol% | 100 | 4 | 92 |

4-HBA: 4-hydroxybenzaldehyde; Hept-Ac: Heptanoic Acid

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.

Solvent-Free Synthesis: Conducting the esterification under solvent-free conditions is a highly desirable green chemistry approach. This can often be achieved by heating a mixture of the two liquid reactants (or melting a solid reactant) with a heterogeneous catalyst. rsc.org This eliminates the need for a solvent, reducing waste and simplifying the work-up procedure.

Aqueous Reaction Media: While esterification is traditionally carried out in organic solvents due to the immiscibility of reactants with water and the reversible nature of the reaction, recent research has explored the use of water as a reaction medium, particularly with the aid of surfactant-type catalysts. However, for the synthesis of this compound, the low solubility of the reactants in water presents a significant challenge. solubilityofthings.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comjk-sci.comwjpps.comjocpr.com The ideal esterification of 4-hydroxybenzaldehyde with heptanoic acid has a high atom economy, as the only byproduct is water.

The atom economy can be calculated using the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound from 4-hydroxybenzaldehyde and heptanoic acid:

Molecular Weight of this compound (C₁₄H₁₈O₃) ≈ 234.29 g/mol

Molecular Weight of 4-hydroxybenzaldehyde (C₇H₆O₂) ≈ 122.12 g/mol

Molecular Weight of heptanoic acid (C₇H₁₄O₂) ≈ 130.18 g/mol

Atom Economy = (234.29 / (122.12 + 130.18)) x 100% ≈ 92.8%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

Chemical Reactivity and Derivatization Pathways of 4 Formylphenyl Heptanoate

Reactions Governing the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on a benzene (B151609) ring influences its reactivity through electronic effects.

Nucleophilic Addition Reactions (e.g., Wittig, Grignard, Aldol (B89426) Condensations)

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. The aldehyde group of 4-Formylphenyl heptanoate (B1214049) can react with a phosphonium (B103445) ylide (a Wittig reagent) to replace the carbonyl C=O double bond with a C=C double bond. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. The specific geometry (E/Z) of the resulting alkene depends on the nature of the ylide used.

Grignard Reaction: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. Treatment of 4-Formylphenyl heptanoate with a Grignard reagent, followed by an acidic workup, converts the formyl group into a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction adds the organic group from the Grignard reagent to the carbonyl carbon, effectively forming a new carbon-carbon bond. masterorganicchemistry.com

Aldol Condensations: Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it can act as the electrophilic partner in a mixed or crossed aldol condensation with an enolizable ketone or aldehyde. wisdomlib.orgwikipedia.orgjove.com This specific type of crossed aldol reaction is known as a Claisen-Schmidt condensation . wisdomlib.orgwikipedia.orgjove.comresearchgate.netgordon.edu In a typical Claisen-Schmidt reaction, an aromatic aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone after dehydration. jove.comgordon.edu

| Reaction Type | Reagent | Functional Group Targeted | Resulting Product Structure |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Aldehyde | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Aldehyde | Secondary Alcohol |

| Claisen-Schmidt | Enolizable Ketone (e.g., Acetone) | Aldehyde | α,β-Unsaturated Ketone |

Redox Chemistry: Selective Oxidation and Reduction of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: The aldehyde group is highly susceptible to oxidation and can be converted to a carboxylic acid using various oxidizing agents. organic-chemistry.orgnih.govbohrium.comnih.govresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) can achieve this transformation. This reaction would convert this compound into 4-(heptanoyloxy)benzoic acid . libretexts.orgnih.govchemicalbook.com Green chemistry approaches using hydrogen peroxide with a catalyst also provide an efficient method for this oxidation. nih.govresearchgate.net

Selective Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose as it is a mild reducing agent that typically does not reduce the less reactive ester group. This chemoselectivity allows for the clean conversion of this compound to 4-(hydroxymethyl)phenyl heptanoate . lookchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester. harvard.edu

| Redox Reaction | Reagent | Functional Group Targeted | Resulting Functional Group |

| Oxidation | KMnO₄, H₂O₂ | Aldehyde | Carboxylic Acid |

| Reduction | NaBH₄ | Aldehyde | Primary Alcohol |

Condensation Reactions Leading to Imines, Oximes, and Hydrazones

The aldehyde group undergoes condensation reactions with primary amines and their derivatives, eliminating a molecule of water to form a new C=N double bond.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) under mildly acidic conditions converts the aldehyde into an imine, also known as a Schiff base. The reaction proceeds via a carbinolamine intermediate which then dehydrates.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Oximes are crystalline solids and are often used for the characterization and purification of aldehydes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often highly colored, crystalline solids, making them useful for qualitative analysis. researchgate.net

| Condensation Reaction | Reagent | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (R-NHNH₂) | Hydrazone |

Transformations Involving the Ester Moiety

The phenyl heptanoate group consists of a carbonyl carbon bonded to a phenoxy group. This ester linkage is susceptible to nucleophilic acyl substitution.

Hydrolysis and Transesterification Kinetics with Various Alcohols

Hydrolysis: The ester can be cleaved by hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed back to its constituent carboxylic acid (heptanoic acid) and phenol (B47542) (4-hydroxybenzaldehyde). This is a reversible equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. This is an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium heptanoate) and 4-hydroxybenzaldehyde (B117250). The kinetics of phenyl ester hydrolysis have been studied, showing dependence on pH and the electronic nature of substituents on the phenyl ring. acs.orgrsc.orgacs.orgresearchgate.netiitd.ac.in

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgresearchgate.netresearchgate.netcdnsciencepub.commasterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst would produce methyl heptanoate and 4-hydroxybenzaldehyde. The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

| Ester Reaction | Reagents | Products |

| Acidic Hydrolysis | H₂O, H⁺ | Heptanoic Acid + 4-Hydroxybenzaldehyde |

| Basic Hydrolysis | NaOH, H₂O | Sodium Heptanoate + 4-Hydroxybenzaldehyde |

| Transesterification | R'-OH, H⁺ or RO⁻ | Heptanoic Ester (R'-OOCR) + 4-Hydroxybenzaldehyde |

Reactions with Organometallic Reagents Targeting the Ester Linkage

Organometallic reagents, such as Grignard reagents, are highly reactive towards esters. masterorganicchemistry.commasterorganicchemistry.com Unlike their reaction with aldehydes and ketones, esters typically react with two equivalents of a Grignard reagent. masterorganicchemistry.comchemistrysteps.comquora.comstackexchange.com

The reaction proceeds in two stages:

Addition-Elimination: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the phenoxide (-OAr) as a leaving group to form a ketone intermediate.

Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. chemistrysteps.comstackexchange.com This second nucleophilic addition, followed by an acidic workup, yields a tertiary alcohol.

It is important to note that due to the high reactivity of Grignard reagents, it is difficult to stop the reaction at the ketone stage. chemistrysteps.com Furthermore, in a molecule like this compound, a Grignard reagent would react with the more electrophilic aldehyde group first before reacting with the ester. Therefore, achieving selective reaction at the ester site would require protecting the aldehyde group first.

Reactions of the Aromatic Nucleus

The aromatic ring of this compound can undergo substitution reactions, allowing for the introduction of new functional groups. The nature and position of this substitution are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. snnu.edu.cn In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of EAS on this compound are dictated by the electronic effects of the formyl and heptanoate groups.

Both the formyl group (-CHO) and the ester group (-OOC-R) are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. This deactivation makes the ring less nucleophilic and thus less reactive than benzene itself. Consequently, harsher reaction conditions, such as higher temperatures or stronger catalysts, may be required for electrophilic substitution to occur.

In terms of regioselectivity, both the formyl and the ester groups are meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions relative to the substituent. As a result, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic attack. In this compound, the formyl and heptanoate groups are in a para relationship. Therefore, any electrophilic substitution on the aromatic ring would be directed to the positions meta to both groups, which are the two remaining unsubstituted carbons on the ring.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Formyl (-CHO) | Electron-withdrawing | Deactivating | meta |

| Heptanoate (-OCOC6H13) | Electron-withdrawing | Deactivating | meta |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki and Heck couplings typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For this compound to directly participate in these reactions as a substrate, it would typically require modification to introduce a leaving group, such as a halogen (e.g., bromine or iodine) or a triflate, onto the aromatic ring. For instance, if a bromo derivative, 4-formyl-2-bromophenyl heptanoate, were synthesized, the carbon-bromine bond could serve as a handle for Suzuki or Heck coupling reactions.

Alternatively, modern advancements in organic synthesis have led to the development of palladium-catalyzed C-H activation/functionalization reactions. snnu.edu.cnnih.gov These methods allow for the direct coupling of a C-H bond with a suitable partner, bypassing the need for pre-functionalization with a leaving group. While specific examples for this compound are not prevalent in the literature, the general principles of C-H activation could potentially be applied to functionalize the aromatic C-H bonds of this molecule, likely at the positions ortho to the ester group due to directing group effects in some catalytic systems. nih.gov

Chemo- and Regioselectivity in Multi-Functional Transformations of this compound

The presence of two distinct functional groups, an aldehyde and an ester, on this compound raises questions of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another.

In general, aldehydes are more reactive towards nucleophiles than esters. The carbonyl carbon of an aldehyde is more electrophilic due to the presence of only one electron-donating alkyl/aryl group and a hydrogen atom, compared to the ester which has an electron-donating alkoxy group. This difference in reactivity allows for selective transformations of the aldehyde group in the presence of the ester.

For example, reduction of this compound with a mild reducing agent like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to a primary alcohol, leaving the ester group intact. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

Similarly, in nucleophilic addition reactions, such as the Grignard or Wittig reactions, the aldehyde group would be the primary site of attack. This chemoselectivity allows for the targeted modification of the formyl group to generate a variety of derivatives while preserving the heptanoate ester.

Synthesis of Advanced Derivatives of this compound

This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and other fields. The precursor to the ester portion, 4-hydroxybenzaldehyde, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com This suggests that derivatives of this compound could also have significant biological activity.

Derivatization can be achieved through reactions at the formyl group, the ester group, or the aromatic ring.

Reactions at the formyl group: The aldehyde functionality can be converted into a wide range of other groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via the Wittig reaction. It can also participate in condensation reactions to form imines (Schiff bases), oximes, and hydrazones.

Reactions at the ester group: The heptanoate ester can be hydrolyzed to the corresponding phenol (4-hydroxybenzaldehyde) under basic or acidic conditions. It can also undergo transesterification with other alcohols to introduce different ester functionalities.

Reactions on the aromatic ring: As discussed, electrophilic substitution or palladium-catalyzed cross-coupling (after modification) can be used to introduce additional substituents onto the aromatic ring, leading to a wide array of polysubstituted aromatic compounds.

For example, the aldehyde could be protected as an acetal (B89532), followed by a reaction on the aromatic ring, and then deprotection of the aldehyde to yield a substituted derivative. The chemoselective reactivity of the different components of this compound allows for a stepwise and controlled synthesis of advanced molecular architectures.

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of the compound, one can generate a diffraction pattern. libretexts.org Mathematical analysis of this pattern reveals the electron density distribution within the crystal, from which the exact positions of atoms can be deduced. wikipedia.org

A successful X-ray crystallographic analysis of this compound would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the atoms in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the bonding characteristics. wikipedia.org

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including any hydrogen bonds or van der Waals interactions.

While no publicly available crystal structure for this compound was found, this technique remains the gold standard for absolute structure determination in the solid phase. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. slideshare.netbbec.ac.in This technique is particularly useful for characterizing molecules containing chromophores—groups of atoms that absorb light. uobabylon.edu.iq

The structure of this compound contains two main chromophores: the phenyl ring and the formyl group (aldehyde), which form a conjugated system. This conjugation significantly influences the electronic transitions.

π → π* Transitions: These are high-intensity absorptions expected for the aromatic system. For a simple Ar-CHO group, the primary absorption band is typically around 250 nm. slideshare.net

n → π* Transitions: This is a lower-intensity transition associated with the non-bonding electrons of the carbonyl oxygen. It appears at a longer wavelength, often above 300 nm. hnue.edu.vn

Substituents on the benzene ring affect the absorption wavelength. According to Woodward-Fieser rules for aromatic aldehydes, an auxochromic substituent like the ester group (-OOCR) in the para position would cause a bathochromic (red) shift. slideshare.net

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (in non-polar solvent) | Chromophore |

| π → π | ~250-280 nm | p-substituted benzaldehyde |

| n → π | ~310-330 nm | Carbonyl group (C=O) |

The exact position and intensity of these bands can be influenced by the solvent used for the analysis. bbec.ac.in

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. horiba.com It detects inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. The resulting frequency shifts correspond to the vibrational modes of the molecule's functional groups. researchgate.net While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com

For this compound, Raman spectroscopy would be useful for identifying key functional groups and providing a detailed structural fingerprint.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3070 | C-H stretch | Aromatic | Medium |

| ~2930 / ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1735-1750 | C=O stretch | Ester | Strong |

| ~1690-1715 | C=O stretch | Aldehyde | Strong |

| ~1600 | C=C stretch | Aromatic ring | Strong |

| ~1200-1300 | C-O stretch | Ester | Medium |

| ~1000 | Ring breathing | Benzene ring | Strong |

Raman spectroscopy is also highly sensitive to the crystalline structure and polymorphism of a compound, offering insights into its solid-state form. spectroscopyonline.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. This analysis is crucial for the validation of a compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. For a newly synthesized or isolated compound such as this compound, elemental analysis serves as a primary method to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₄H₁₈O₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). The molecular weight of this compound is 234.29 g/mol .

The theoretical percentages of each element are calculated as follows:

Carbon (C): (14 * 12.011 g/mol ) / 234.29 g/mol * 100% = 71.77%

Hydrogen (H): (18 * 1.008 g/mol ) / 234.29 g/mol * 100% = 7.74%

Oxygen (O): (3 * 15.999 g/mol ) / 234.29 g/mol * 100% = 20.49%

In a research setting, a sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the original masses of carbon and hydrogen in the sample. The percentage of oxygen is often determined by difference.

The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the experimental and theoretical data, typically within a narrow margin of ±0.4%, provides strong evidence for the proposed empirical and molecular formula and indicates a high degree of sample purity. Any significant deviation could suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.77 | Value to be determined |

| Hydrogen (H) | 7.74 | Value to be determined |

| Oxygen (O) | 20.49 | Value to be determined |

The validation of the elemental composition through this method is a critical checkpoint in the structural elucidation process, complementing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a comprehensive and definitive characterization of the this compound molecule.

Spectroscopic and Advanced Structural Elucidation of 4 Formylphenyl Heptanoate

Role in the Synthesis of Liquid Crystals

The combination of a rigid aromatic core and a flexible alkyl chain in 4-Formylphenyl heptanoate (B1214049) is a key structural feature for the formation of liquid crystalline phases. researchgate.nettcichemicals.comwikipedia.org The aldehyde group can be further modified to introduce other functionalities that can influence the mesomorphic properties of the resulting molecule. For example, condensation of the aldehyde with an amine can lead to the formation of Schiff base liquid crystals, which are known for their interesting electro-optical properties. nih.gov

Use as a Precursor in Organic Synthesis

As a bifunctional molecule, 4-Formylphenyl heptanoate serves as a versatile precursor in organic synthesis. The aldehyde and ester groups can be selectively reacted to introduce new functional groups and build more complex molecular architectures. For instance, the aldehyde can be used in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, while the ester can be reduced to an alcohol or converted to an amide.

Application in the Development of Bifunctional Materials

The ability of this compound to participate in various chemical reactions makes it an attractive building block for the development of bifunctional materials. rsc.orgnih.govacs.orgresearchgate.net For example, it can be incorporated into polymers to introduce both a reactive aldehyde group and a long alkyl chain, which can affect the polymer's physical properties, such as its solubility and thermal behavior. The aldehyde groups can then be used for cross-linking or for the attachment of other molecules.

Computational and Theoretical Investigations of 4 Formylphenyl Heptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.netnih.govaps.org For 4-formylphenyl heptanoate (B1214049), DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict its most stable three-dimensional arrangement of atoms—the ground state geometry. nih.gov

These calculations yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals likely sites for nucleophilic and electrophilic attack. For 4-formylphenyl heptanoate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and ester oxygen, while the LUMO would likely be centered on the electron-withdrawing formyl group.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential would be anticipated around the carbonyl oxygens of the ester and aldehyde groups, while positive potential would be found near the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are representative values for a molecule of this type and not from a specific published study on this exact compound.)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

The Hartree-Fock (HF) method is another foundational quantum mechanical approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less intensive than some other methods, it neglects electron correlation, which can be important for accurate energy predictions. Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation, providing more accurate energetic and spectroscopic data at a higher computational cost.

For this compound, HF calculations could provide a reasonable initial geometry and molecular orbital description. wikipedia.org However, for more precise predictions of reaction energies or subtle spectroscopic features, post-HF methods would be necessary. These methods are particularly valuable for correlating calculated properties with experimental spectroscopic data, helping to validate the computational model.

The heptanoate chain of this compound is flexible, allowing the molecule to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

Computational methods can systematically rotate the rotatable bonds (e.g., C-C bonds in the heptanoate chain and the C-O bond of the ester) and calculate the corresponding energy, generating a potential energy surface. The minima on this surface correspond to stable conformers. Studies on similar long-chain esters, like methyl heptanoate, have shown that such molecules can exist in multiple low-energy conformations. illinois.edu For this compound, the extended, all-trans conformation of the alkyl chain is likely to be one of the most stable conformers due to minimized steric hindrance. The orientation of the phenyl ring relative to the ester group also significantly impacts stability.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes, showing how different spatial arrangements would have different relative energies.)

| Conformer | Description | Relative Energy (kJ/mol) |

| 1 | Fully extended heptanoate chain | 0.00 (most stable) |

| 2 | Gauche interaction at C2-C3 | +2.5 |

| 3 | Gauche interaction at C4-C5 | +2.8 |

| 4 | Rotated phenyl group (90°) | +8.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions. osti.govrsc.org

An MD simulation of this compound, either in a solvent like water or in a simulated biological environment (e.g., near a lipid bilayer), would reveal how the molecule behaves in a more realistic setting. mdpi.com The simulation would show the flexibility of the heptanoate tail, the rotation of the phenyl ring, and how the molecule interacts with its surroundings through forces like van der Waals interactions and hydrogen bonding (if applicable). This information is crucial for understanding how the molecule might orient itself at an interface or within a binding pocket of a protein.

Quantitative Structure-Reactivity Relationship (QSAR) Studies using Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.govnih.gov These models are statistical in nature and are built from a dataset of molecules with known activities.

To develop a QSAR model involving this compound, one would first need a series of related compounds with measured reactivity data. A wide range of molecular descriptors for each compound would then be calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. nih.gov Statistical methods like multiple linear regression or machine learning algorithms are then used to find the best correlation between the descriptors and the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized analogs.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical methods, particularly DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. nih.govidc-online.com The calculation involves first optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted shifts can help in assigning peaks in an experimental spectrum, especially for complex molecules. nih.govnmrfx.org

IR Frequencies: The vibrational frequencies that correspond to absorption peaks in an infrared (IR) spectrum can also be calculated. After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net These calculations can predict the positions of key vibrational bands, such as the C=O stretches of the aldehyde and ester groups (~1700-1750 cm⁻¹) and C-H stretching vibrations (~2800-3100 cm⁻¹), which are characteristic of the heptanoate chain. docbrown.info

Table 3: Illustrative Predicted vs. Typical Experimental Spectroscopic Data for this compound (Note: Predicted values are representative of what would be obtained from DFT calculations; experimental ranges are typical for the functional groups.)

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

| ¹H NMR (Aldehyde H) | 9.9 ppm | 9.5 - 10.5 ppm |

| ¹³C NMR (Aldehyde C=O) | 191 ppm | 190 - 200 ppm |

| ¹³C NMR (Ester C=O) | 165 ppm | 160 - 180 ppm |

| IR Freq. (Aldehyde C=O stretch) | 1710 cm⁻¹ | 1690 - 1715 cm⁻¹ |

| IR Freq. (Ester C=O stretch) | 1745 cm⁻¹ | 1735 - 1750 cm⁻¹ |

Research Applications and Functional Materials Derived from 4 Formylphenyl Heptanoate

Role as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of 4-Formylphenyl heptanoate (B1214049), featuring a reactive aldehyde and a modifiable ester group, theoretically positions it as a valuable synthon in multi-step organic synthesis.

Precursor for the Construction of Dendrimers and Multi-Arm Polymeric Architectures

Dendrimers and multi-arm polymers are highly branched, well-defined macromolecules with a wide range of applications. The aldehyde group of 4-Formylphenyl heptanoate could serve as a key functional handle for the divergent or convergent synthesis of such structures. For instance, the formyl group can undergo reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination to build the generational branching of a dendrimer.

Table 1: Potential Reactions for Dendrimer Synthesis Utilizing a Formyl Group

| Reaction Type | Reagents | Resulting Linkage |

| Reductive Amination | Amine-terminated core, reducing agent (e.g., NaBH4) | Amine linkage |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene linkage |

| Aldol Condensation | Ketone with alpha-hydrogens, base | α,β-Unsaturated ketone |

While these are standard methods in dendrimer synthesis, no studies have been found that specifically utilize this compound as the branching monomer.

Intermediate in the Synthesis of Ligands for Coordination Chemistry and Organometallic Catalysis

The synthesis of ligands with specific steric and electronic properties is fundamental to the development of coordination complexes and organometallic catalysts. The formyl group of this compound can be readily converted into various functionalities, such as imines (via condensation with primary amines), alcohols (via reduction), or carboxylic acids (via oxidation), which are common coordinating groups in ligand design. The heptanoate tail could also be varied to influence the solubility and steric bulk of the resulting ligand. However, the scientific literature does not currently contain examples of ligands or catalysts derived specifically from this compound.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aldehyde group in this compound can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions. The long alkyl chain of the heptanoate group can introduce van der Waals forces and potentially lead to micro-segregation and self-assembly. Despite this potential, there are no specific studies on the supramolecular chemistry or self-assembly behavior of this compound itself or its simple derivatives.

Contribution to the Development of Novel Organic Scaffolds and Heterocyclic Systems

The formyl group is a versatile starting point for the construction of a wide array of organic scaffolds and heterocyclic systems through various cyclization and condensation reactions. For example, it can react with binucleophiles to form heterocycles like pyrimidines, benzodiazepines, or dihydropyridines. While these are well-established synthetic routes, their application starting from this compound has not been reported.

Investigation in the Field of Liquid Crystalline Materials and Mesomorphism

The molecular shape of this compound, with its rigid phenyl ring and flexible heptanoate chain, is reminiscent of calamitic (rod-like) liquid crystals. The combination of a polar formyl group and a nonpolar alkyl chain could potentially lead to the formation of mesophases, such as nematic or smectic phases, which are the basis of liquid crystal display technology. However, no investigations into the liquid crystalline properties or mesomorphism of this compound have been documented in the scientific literature.

Potential as a Synthon for the Synthesis of Opto-Electronic Materials

Organic materials with tailored optical and electronic properties are in high demand for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The formylphenyl moiety can be a precursor to conjugated systems, which are essential for charge transport and light emission in these devices. For instance, the formyl group can be used in condensation reactions (e.g., Knoevenagel or Horner-Wadsworth-Emmons reactions) to extend π-conjugation. While this is a common strategy in the design of opto-electronic materials, there is no specific research detailing the use of this compound for this purpose.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of 4 Formylphenyl Heptanoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of 4-Formylphenyl heptanoate (B1214049) from reaction mixtures, starting materials, and potential impurities. The choice of technique is governed by the compound's physicochemical properties, such as polarity, volatility, and molecular size.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of 4-Formylphenyl heptanoate due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.

In a prospective RP-HPLC method, separation is achieved on a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups. The mobile phase, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is passed through the column. The separation mechanism relies on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. By adjusting the ratio of the organic solvent to water, the retention time of this compound can be precisely controlled. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the ultraviolet region, typically around 254 nm. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations to correlate peak area with concentration.

Interactive Data Table 1: Illustrative HPLC Parameters and Results

Note: The following data is representative for a compound of this class, as specific published experimental results for this compound are not available.

| Parameter | Value |

| Chromatographic Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (RT) | 6.8 min |

| Purity Assessment | >99.5% (by area normalization) |

Gas Chromatography (GC) for Volatility-Based Separation and Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Given its ester structure, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The column's inner surface is coated with a stationary phase, typically a polysiloxane-based polymer. Separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to ensure the efficient elution of compounds with different volatilities. The aldehyde and ester functional groups make this compound sufficiently volatile for this technique without the need for chemical derivatization. Upon exiting the column, the compound is detected, commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural elucidation based on its fragmentation pattern. tdx.catnih.govresearchgate.net

Interactive Data Table 2: Typical GC-MS Conditions and Findings

Note: The following data is representative for a compound of this class, as specific published experimental results for this compound are not available.

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range (m/z) | 40-400 |

| Retention Time (RT) | 12.5 min |

| Key Mass Fragments (m/z) | 234 (M+), 121 (base peak), 93 |

Size-Exclusion Chromatography (SEC) for Polymeric Derivatives and Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nih.gov While this compound is a small molecule, its aldehyde functionality provides a reactive site for polymerization. For instance, it could be used as a monomer in condensation reactions to form polymeric structures.

In an SEC analysis of such a polymer, a solution of the polymer is passed through a column packed with porous gel beads. The separation principle is based on the hydrodynamic volume of the polymer chains in solution. Larger polymer chains cannot enter the smaller pores of the gel and therefore elute first. Smaller chains can penetrate more of the pores, leading to a longer path and later elution. The system is calibrated with a series of well-characterized polymer standards (e.g., polystyrene) of known molecular weights. This calibration allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymeric derivative of this compound.

Interactive Data Table 3: Representative SEC Analysis of a Hypothetical Polymer

Note: The following data is illustrative for a polymer derived from a monomer similar to this compound, as specific experimental data is not available in the literature.

| Parameter | Value |

| SEC Column | Polystyrene-Divinylbenzene (PS-DVB) set |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Column Temperature | 35 °C |

| Calibration Standards | Polystyrene |

| Number-Average MW (Mn) | 12,500 g/mol |

| Weight-Average MW (Mw) | 21,250 g/mol |

| Polydispersity Index (PDI) | 1.70 |

Thermal Analysis Techniques for Phase Behavior and Thermal Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. For this compound, these methods provide critical information on melting behavior, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

When analyzing this compound, a small, weighed amount of the sample is sealed in an aluminum pan and heated at a constant rate. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, indicating the absorption of heat. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm). This data is vital for purity assessment and for understanding the crystalline nature of the compound. If the compound can form a glassy state upon rapid cooling, a glass transition (Tg) may be observed as a step-change in the heat capacity.

Interactive Data Table 4: Illustrative DSC Data for Phase Transitions

Note: The following data is representative for a compound of this class, as specific published experimental results for this compound are not available.

| Parameter | Value |

| Heating/Cooling Rate | 10 °C/min |

| Atmosphere | Nitrogen (50 mL/min) |

| Sample Pan | Sealed Aluminum |

| Melting Point (Tm) | 65.4 °C |

| Enthalpy of Fusion (ΔHm) | 28.7 J/g |

| Crystallization Temp. (Tc) | 42.1 °C (on cooling) |

| Enthalpy of Crystallization (ΔHc) | -25.9 J/g |

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.

In a TGA experiment, the sample is placed in a high-precision balance and heated according to a defined temperature program. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The temperature at which the maximum rate of weight loss occurs (Tmax), determined from the derivative of the TGA curve (DTG), signifies the point of greatest decomposition. The final residual mass at the end of the experiment provides information about the formation of any non-volatile degradation products.

Interactive Data Table 5: Representative TGA Data for Thermal Stability

Note: The following data is representative for a compound of this class, as specific published experimental results for this compound are not available.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 600 °C |

| Atmosphere | Nitrogen (50 mL/min) |

| Onset Decomposition (T-onset) | 215 °C |

| Temp. at Max Weight Loss (Tmax) | 240 °C |

| Residual Mass at 600 °C | < 1.0% |

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful for probing the redox properties of molecules, providing insights into their electron transfer behavior. For this compound, these techniques would primarily target the electroactive formyl group (aldehyde) and the aromatic phenyl ring.

Voltammetry (e.g., Cyclic Voltammetry) for Reductive and Oxidative Potentials

Cyclic voltammetry (CV) is a premier electrochemical technique used to investigate the oxidation and reduction processes of a substance. In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and a potential would be swept between two limits at a working electrode.

The resulting voltammogram, a plot of current versus applied potential, would be expected to show peaks corresponding to the oxidation and reduction of the molecule. The aldehyde group is reducible, and an irreversible reduction peak would be anticipated. The potential at which this peak occurs (the reductive potential) is characteristic of the energy required to add an electron to the molecule. The aromatic ring can be oxidized at higher potentials, and the oxidative potential would provide information about the ease of removing an electron.

Hypothetical Voltammetric Data for this compound:

Since no experimental data is available, the following table is illustrative of how such data would be presented. The values are hypothetical and based on the expected behavior of similar aromatic aldehydes.

| Process | Peak Potential (V vs. reference electrode) | Characteristics |

| Reduction | Epc = -1.8 V | Irreversible, corresponds to the reduction of the formyl group. |

| Oxidation | Epa = +1.5 V | Irreversible, corresponds to the oxidation of the phenyl ring. |

Note: Epc = cathodic peak potential; Epa = anodic peak potential. The exact potentials would be highly dependent on the experimental conditions (solvent, electrolyte, electrode material, scan rate).

Potentiometry for Ion Selectivity and Concentration Studies

Potentiometry measures the potential difference between two electrodes in a solution at or near zero current. It is a valuable technique for determining the concentration of a specific ion (ion selectivity). While direct potentiometric methods for a neutral molecule like this compound are not standard, it could be employed indirectly.

For instance, if this compound were to undergo a reaction that consumes or produces an ion, an ion-selective electrode (ISE) could be used to monitor the change in that ion's concentration. A hypothetical application could involve the quantitative determination of the compound following a chemical reaction, such as oxidation of the aldehyde to a carboxylic acid, with the change in pH or another ionic species being monitored.

Application of Hyphenated Techniques Beyond Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for complex sample analysis. academie-sciences.frgoogle.com While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for structural elucidation, their application can be extended to reaction monitoring and impurity profiling. academie-sciences.frgoogle.com

Reaction Monitoring:

The synthesis of this compound, likely through the esterification of 4-hydroxybenzaldehyde (B117250) with heptanoic acid or its derivative, could be monitored in real-time using hyphenated techniques. For example, LC-MS could be used to track the disappearance of reactants and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, catalyst, and reaction time to maximize yield and minimize byproducts.

Impurity Profiling:

Ensuring the purity of a chemical substance is critical. Hyphenated techniques are powerful tools for identifying and quantifying impurities. google.com For this compound, potential impurities could include unreacted starting materials (4-hydroxybenzaldehyde, heptanoic acid), byproducts from side reactions, or degradation products.

LC-MS is particularly well-suited for this purpose. google.com The liquid chromatography component separates the impurities from the main compound, and the mass spectrometer provides mass information that aids in their identification. By creating a detailed impurity profile, the manufacturing process can be refined to control the levels of these unwanted substances.

Illustrative Data Table for Impurity Profiling by LC-MS:

The following table is a hypothetical representation of data that could be obtained from an LC-MS analysis for impurity profiling of a this compound sample.

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity |

| 2.5 | 123.04 | 4-Hydroxybenzaldehyde (Starting Material) |

| 3.8 | 131.10 | Heptanoic Acid (Starting Material) |

| 5.2 | 235.13 | This compound (Product) |

| 6.1 | 355.20 | Dimeric Byproduct |

This data would be crucial for quality control and for meeting regulatory standards in various industries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-formylphenyl heptanoate, and how can its purity be validated?

- Methodology : Synthesis typically involves esterification of 4-formylphenol with heptanoic acid using acid catalysts (e.g., sulfuric acid) under reflux. Post-synthesis, purify via liquid-liquid extraction using solvents like ethyl heptanoate (for phase separation) and validate purity via HPLC or GC-MS . Confirm structural integrity using H/C NMR to detect characteristic peaks for the formyl group (~9.8 ppm) and ester carbonyl (~170 ppm). Purity thresholds (>98%) should align with established chromatographic standards .

Q. How can researchers optimize solvent selection for isolating this compound from reaction mixtures?

- Methodology : Use ternary phase equilibrium data (e.g., Water-Carboxylic Acid-Ethyl Heptanoate systems) to model solubility and separation factors. Experimentally determine tie-line data at 298.15 K and validate via Othmer-Tobias/Bachman correlations to ensure reliability. Ethyl heptanoate is effective due to its low mutual solubility with water and high distribution coefficients for carboxylic acids .

Q. What spectroscopic techniques are critical for characterizing this compound in complex matrices?

- Methodology : Employ FT-IR to identify ester (C=O stretch at ~1740 cm) and aldehyde (C=O stretch at ~1720 cm) functional groups. For quantitative analysis in biological or environmental samples, use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish it from structurally similar esters .

Advanced Research Questions

Q. How do thermodynamic binding studies inform the host-guest interactions of this compound with cyclodextrins or covalent organic frameworks (COFs)?

- Methodology : Apply the Binding Energy Distribution Analysis Method (BEDAM) via Replica Exchange Molecular Dynamics (REMD). Scale ligand-host interactions (λ = 0.2–1.0) to calculate binding free energies. For COFs, analyze pore accessibility using powder XRD (e.g., staggered vs. eclipsed frameworks) and surface area measurements (BET analysis) to correlate with adsorption efficiency .

Q. What experimental strategies resolve contradictions in phase equilibrium data for this compound during extraction?

- Methodology : Cross-validate tie-line data using Hand and Othmer-Tobias plots to identify systematic errors. If discrepancies persist, recalibrate solvent ratios or temperature (e.g., 288.15–308.15 K) and reassess separation factors. Computational tools like COSMO-RS can predict solvent-solute interactions to refine experimental designs .

Q. How can enzymatic assays leverage this compound as a substrate for esterase/lipase activity profiling?

- Methodology : Adapt fluorogenic assay protocols by substituting 4-methylumbelliferyl heptanoate with this compound. Monitor hydrolysis via fluorescence spectroscopy (ex: 360 nm, em: 450 nm) after enzymatic cleavage releases 4-formylphenol. Optimize enzyme kinetics (e.g., , ) using Michaelis-Menten plots under varying pH/temperature conditions .

Q. What are the challenges in analyzing this compound in microbial communities, and how can they be mitigated?

- Methodology : Address matrix interference (e.g., SCFAs in gut microbiota) by pre-treating samples with solid-phase extraction (SPE) using C18 columns. Use GC-MS with derivatization (BSTFA) to enhance volatility. Exclude low-abundance metabolites (e.g., heptanoate in only one sample) to avoid false positives, as demonstrated in SCFA profiling studies .

Methodological Considerations

- Data Presentation : For large datasets (e.g., phase equilibrium tie-lines), include raw data in appendices and processed results (distribution coefficients, separation factors) in the main text .